molecular formula C14H14FNO B13337994 (4-((3-Fluorophenoxy)methyl)phenyl)methanamine

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine

Cat. No.: B13337994
M. Wt: 231.26 g/mol
InChI Key: NHXGDAGWWZTMFR-UHFFFAOYSA-N
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Description

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorophenoxy group attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine typically involves the reaction of 3-fluorophenol with benzyl chloride to form 3-fluorophenylmethyl ether. This intermediate is then subjected to a nucleophilic substitution reaction with 4-aminobenzylamine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the methanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Fluorophenoxy)phenyl)methanamine: Similar structure but lacks the methanamine group.

    (4-(3-Methoxyphenoxy)methyl)phenyl)methanamine: Contains a methoxy group instead of a fluorine atom.

    (4-(3-Chlorophenoxy)methyl)phenyl)methanamine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

[4-[(3-fluorophenoxy)methyl]phenyl]methanamine

InChI

InChI=1S/C14H14FNO/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-8H,9-10,16H2

InChI Key

NHXGDAGWWZTMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)CN

Origin of Product

United States

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